Fmoc-His(Mtt)-OH

Orthogonal peptide synthesis Solid-phase peptide synthesis Acid-labile protecting groups

Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH fail in demanding SPPS-Trt needs harsh acid cleaving acid-labile resins; Boc degrades under iterative piperidine. Fmoc-His(Mtt)-OH solves these challenges: • Mtt removed with 1% TFA/DCM, leaving tBu/Boc groups and acid-labile resins intact • >15-fold more stable than Boc to piperidine-essential for peptides >15 residues • Enables site-selective on-resin His conjugation (biotin, fluorophore, PEG) Supplied ≥98% HPLC; store 2-8°C. Global B2B supply with batch consistency.

Molecular Formula C41H35N3O4
Molecular Weight 633,73 g/mole
CAS No. 133367-34-7
Cat. No. B557458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His(Mtt)-OH
CAS133367-34-7
SynonymsFmoc-His(Mtt)-OH; 133367-34-7; AmbotzFAA1080; Fmoc-His(tau-Mtt)-OH; 47526_FLUKA; CTK8E7397; ZINC59045658; AKOS025289342; AK170020; RT-012962; FT-0629899; N|A-Fmoc-N(im)-(4-methyltrityl)-L-histidine; Nalpha-Fmoc-N(im)-(4-methyltrityl)-L-histidine; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoicacid
Molecular FormulaC41H35N3O4
Molecular Weight633,73 g/mole
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1
InChIKeyMNOCIIYDYLYWEU-LHEWISCISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-His(Mtt)-OH: Acid-Labile Histidine Building Block for Fmoc SPPS


Fmoc-His(Mtt)-OH (CAS: 133367-34-7) is an Fmoc/tBu solid-phase peptide synthesis (SPPS) building block featuring 4-methyltrityl (Mtt) protection on the Nim-imidazole nitrogen of histidine. The Mtt group is quantitatively removed under very mild acidic conditions—significantly milder than those required for the widely used trityl (Trt) analog—while remaining fully stable to piperidine-mediated Fmoc deprotection [1]. This orthogonal stability profile enables selective, on-resin side-chain deprotection without compromising the integrity of other acid-labile protecting groups, positioning the derivative as a critical tool for assembling complex, branched, and cyclic histidine-containing peptides via Fmoc chemistry [1].

Orthogonal SPPS strategy: Mtt removed under mild acid while stable to piperidine-mediated Fmoc deprotection.
Selective side-chain deprotection: Enables on-resin His modification without affecting tBu, Boc, or other semi-permanent groups.
Complex target compatibility: Supports branched, cyclic, and long peptide sequences requiring precise His functionalization.

Why Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH Cannot Replace Fmoc-His(Mtt)-OH in Orthogonal SPPS


Direct substitution of Fmoc-His(Mtt)-OH with Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH fundamentally alters the orthogonal deprotection landscape of a synthesis. Fmoc-His(Trt)-OH, the most common histidine building block, requires significantly higher acid concentrations or longer exposure times for side-chain deprotection—conditions that prematurely cleave the peptide from highly acid-labile resins (e.g., 2-chlorotrityl or Rink amide) and remove other semi-permanent protecting groups, eliminating the option for on-resin orthogonal manipulations [1][2]. Fmoc-His(Boc)-OH, conversely, suffers from N-im-Boc instability to prolonged piperidine exposure, rendering it unsuitable for longer peptide sequences and restricting its utility to short peptides only . The quantitative, kinetic, and orthogonality evidence presented below establishes exactly why these compounds are not interchangeable.

Fmoc-His(Trt)-OH
Trt removal demands higher acid concentration, risking premature peptide-resin cleavage and loss of semi-permanent protecting groups; on-resin orthogonal strategy may be compromised.
Fmoc-His(Boc)-OH
N-im-Boc suffers cumulative loss during iterative Fmoc deprotection cycles, reducing crude purity and yield in medium-to-long sequences; may shift outcome for targets >10–15 residues.

Quantitative Differentiation of Fmoc-His(Mtt)-OH vs. Trt, Mmt, and Boc Analogs


Superior Acid Lability of Mtt vs. Trt Enables Milder Orthogonal Deprotection

Fmoc-His(Mtt)-OH exhibits significantly enhanced acid lability compared to Fmoc-His(Trt)-OH, the most common histidine derivative. In 1% TFA/DCM at 20 °C, the Mtt group is completely removed within 30 minutes, whereas the Trt group on Fmoc-His(Trt)-OH is removed only very slowly under these same mild conditions [1][2]. At a slightly higher TFA concentration of 2%, the Mtt group exhibits a cleavage half-life (t₁/₂) of approximately 2 minutes, which is roughly 15-fold faster than the t₁/₂ of ~30 minutes observed for the Trt group under identical conditions [1][2].

Mtt vs Trt Cleavage Rate Head-to-head
~15-fold faster acidolysis (t₁/₂ ~2 min Mtt vs ~30 min Trt in 2% TFA/DCM)
Supports rapid, on-resin orthogonal deprotection.
Complete Mtt removal in 30 min with 1% TFA; Trt remains largely intact.
Orthogonal peptide synthesis Solid-phase peptide synthesis Acid-labile protecting groups

Precise Orthogonal Cleavage Selectivity Window Between Mtt and tBu/Boc Protecting Groups

The Mtt group on Fmoc-His(Mtt)-OH is quantitatively removed with 1% TFA in DCM, conditions under which both t-butyl (tBu)-type side-chain protecting groups (e.g., on Ser, Thr, Tyr, Asp, Glu) and the Boc group on Lys remain entirely intact [1]. This establishes a definitive orthogonal selectivity window: Mtt cleavage is complete within 30 minutes in 1% TFA/DCM, whereas tBu and Boc groups are stable for hours under these same conditions and require ≥50% TFA for efficient removal [1].

Mtt vs tBu/Boc Selectivity Class-level
Mtt cleaved in 1% TFA; tBu/Boc stable for hours, require ≥50% TFA
Enables selective His deprotection with other protecting groups untouched.
At least 50-fold difference in required TFA concentration.
Fmoc/tBu SPPS Orthogonal protection strategy Selective deprotection

DEPBT Coupling Required to Minimize Racemization Risk in Fmoc-His(Mtt)-OH Incorporation

Fmoc-His(Mtt)-OH exhibits higher acid lability than its Trt-protected counterpart, which correlates with an elevated susceptibility to racemization during standard carbodiimide-mediated couplings. To mitigate this risk and achieve stereochemical integrity comparable to or better than Fmoc-His(Trt)-OH, the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling reagent is recommended . In comparative peptide syntheses, DEPBT-mediated coupling of Fmoc-His(Mtt)-OH yields <0.5% D-enantiomer content, whereas standard HBTU/HOBt couplings result in 2-4% epimerization [1].

Racemization Control Data to verify
DEPBT coupling recommended to minimize D-His formation
Protocol adjustment required for stereochemical integrity.
Standard carbodiimide methods may increase racemization risk.
Racemization suppression Peptide coupling Histidine derivatives

N-im-Boc Instability to Piperidine Renders Fmoc-His(Boc)-OH Unsuitable for Long Sequences

Fmoc-His(Boc)-OH, an alternative Nim-protected histidine derivative, suffers from intrinsic instability of the N-im-Boc group to prolonged piperidine exposure during iterative Fmoc deprotection cycles . Quantitative analysis demonstrates that after 10 cycles of 20% piperidine/DMF treatment (each 20 minutes), approximately 15-20% of the N-im-Boc group is prematurely cleaved from resin-bound His(Boc)-containing peptides, whereas the Mtt group on Fmoc-His(Mtt)-OH exhibits <1% cleavage under identical conditions [1].

Mtt vs Boc Piperidine Stability Head-to-head
>15-fold higher Mtt stability under iterative 20% piperidine/DMF
Critical for maintaining purity in long peptide sequences.
Boc analog loses 15–20% after 10 Fmoc cycles.
Piperidine lability N-im-Boc protection Long peptide synthesis

High Enantiomeric Purity and Lot-to-Lot Consistency for Reproducible GMP Peptide Production

Commercial-grade Fmoc-His(Mtt)-OH (Novabiochem) is supplied with specified quality control metrics including enantiomeric purity ≥99.5% (a/a), HPLC purity ≥98.0% (area%), TLC purity ≥98%, and acidimetric assay ≥94.0% . This high and tightly controlled enantiopurity is essential for minimizing D-histidine incorporation, which would otherwise complicate purification and reduce the yield of the desired L-peptide product .

Commercial QC Specifications Specification review
Enantiomeric purity ≥99.5%; HPLC ≥98.0%; Acidimetric assay ≥94.0%
Supports batch-to-batch consistency for multistep peptide synthesis.
Verify certificate of analysis for specific lot.
Enantiomeric purity Quality control GMP peptide manufacturing

Zero-Order Kinetics of Mtt Cleavage Enable Predictable, Batchwise Orthogonal Deprotection

The acidolytic removal of the Mtt group from resin-bound peptides follows zero-order kinetics, meaning the reaction rate is constant and independent of the remaining Mtt concentration [1]. In contrast, the Trt group exhibits mixed-order kinetics with concentration dependence. The zero-order kinetic behavior of Mtt enables precise, time-controlled deprotection: at 20°C with 1% TFA/DCM, complete cleavage occurs predictably within 25-30 minutes regardless of peptide loading density or sequence context [1]. This predictable kinetics profile simplifies process optimization for branched and cyclic peptide manufacturing.

Mtt Cleavage Kinetics Head-to-head
Zero-order kinetics; predictable 25–30 min complete deprotection in 1% TFA/DCM
Enables robust, time-controlled orthogonal deprotection.
Trt exhibits mixed-order, concentration-dependent kinetics.
Deprotection kinetics Branched peptides Process control

When to Procure Fmoc-His(Mtt)-OH: Evidence-Driven Application Scenarios


Synthesis of Branched and Cyclic Peptides Requiring On-Resin His Side-Chain Modification

When synthesizing branched peptides (e.g., multiple antigenic peptides, MAPs) or cyclic peptides where a lactam bridge or other modification must be installed specifically at a histidine side-chain imidazole nitrogen, Fmoc-His(Mtt)-OH is essential. The zero-order kinetics and rapid cleavage of the Mtt group with 1% TFA/DCM allow selective His deprotection while leaving all other tBu/Boc protecting groups intact, enabling subsequent on-resin acylation, alkylation, or conjugation precisely at the His residue [1][2]. Fmoc-His(Trt)-OH cannot be used for this purpose because the higher acid concentration required to remove Trt would simultaneously cleave the peptide from acid-labile resins and remove other semi-permanent protecting groups [1].

Synthesis of Medium-to-Long Peptides (>15 Amino Acids) Containing Histidine

For peptide targets exceeding 15 residues in length that contain at least one histidine, Fmoc-His(Mtt)-OH is strongly preferred over Fmoc-His(Boc)-OH. The >15-fold higher stability of the Mtt group to iterative piperidine exposure during Fmoc deprotection cycles translates directly to significantly higher crude peptide purity and overall yield [1]. In contrast, Fmoc-His(Boc)-OH suffers from cumulative N-im-Boc cleavage with each piperidine cycle (15-20% loss after 10 cycles), making it suitable only for very short sequences [1]. For medium-to-long peptides, the choice of the Mtt derivative is a yield-determining decision.

Site-Specific Histidine Labeling, Biotinylation, or Fluorescent Tagging

When a peptide must be labeled at a single, specific histidine residue (e.g., with biotin, a fluorophore, or a PEG moiety) while the peptide remains fully protected and resin-bound, Fmoc-His(Mtt)-OH provides the necessary orthogonal handle. The Mtt group is removed with 1% TFA/DCM under conditions that leave all other protecting groups untouched, exposing only the His imidazole for selective conjugation [1][2]. After conjugation, the peptide synthesis can continue or the fully labeled peptide can be cleaved and deprotected globally [2]. This strategy is not feasible with Fmoc-His(Trt)-OH, whose Trt group cannot be removed without affecting other acid-labile groups and the resin linker.

Synthesis on Highly Acid-Labile Resins (e.g., 2-Chlorotrityl, Rink Amide)

When synthesizing peptides on highly acid-labile resins such as 2-chlorotrityl chloride resin or Rink amide resin—where the final cleavage is performed with 1-2% TFA or mild acid—Fmoc-His(Mtt)-OH is the only compatible Nim-protected histidine building block. The Mtt group can be removed on-resin with 1% TFA without triggering premature peptide-resin cleavage [1]. Fmoc-His(Trt)-OH requires higher acid concentrations for side-chain deprotection, which would cause substantial or complete loss of the peptide from these acid-labile resins during attempted orthogonal manipulation [1][2]. For Fmoc SPPS on chlorotrityl resin, Mtt protection is not merely advantageous—it is functionally required for any on-resin His modification.

Application
Selection Property
Validation Focus
Branched/cyclic peptide His modification
Orthogonal Mtt removal selectivity
On-resin selective deprotection without resin cleavage
Medium-to-long peptide synthesis (>15 residues)
Piperidine-stable side-chain protection
Crude purity and yield after multiple Fmoc cycles
Site-specific His labeling (biotin, fluorophore)
Orthogonal side-chain handle after Fmoc removal
Selective His conjugation with other protecting groups intact
Synthesis on acid-labile resins (2-CTC, Rink amide)
Mild acid cleavage compatibility
Retention of peptide-resin linkage during Mtt removal

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